molecular formula C27H30N2O4S B2940616 4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954630-58-1

4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2940616
CAS No.: 954630-58-1
M. Wt: 478.61
InChI Key: GRGGOZJWLODNID-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954630-58-1) is an organic small molecule with the molecular formula C27H30N2O4S and a molecular weight of 478.6 g/mol . This benzamide derivative features a tetrahydroisoquinoline scaffold, a structure recognized in medicinal chemistry for its potential in anticancer research . Compounds within this structural class have demonstrated anti-proliferative properties and the ability to inhibit the growth of cancer cells, including breast cancer cells, making them valuable for investigating new oncological therapeutic pathways . The presence of the butoxy and tosyl substituents on the core structure influences the compound's physicochemical properties, which can be critical for its biological activity and interaction with molecular targets. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-butoxy-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-3-4-17-33-25-11-8-22(9-12-25)27(30)28-24-10-7-21-15-16-29(19-23(21)18-24)34(31,32)26-13-5-20(2)6-14-26/h5-14,18H,3-4,15-17,19H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGGOZJWLODNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound with significant potential in pharmacology, particularly in the treatment of various neurological and inflammatory conditions. Its structural components suggest a complex interaction with biological systems, making it a subject of interest for further research.

  • Molecular Formula : C27H30N2O4S
  • Molecular Weight : 478.6 g/mol
  • CAS Number : 954630-58-1

The compound is believed to interact with various neurotransmitter systems and receptor pathways. Its structure indicates potential activity as a kinase inhibitor, which is crucial in modulating signaling pathways involved in cell proliferation and inflammation. Specifically, compounds related to tetrahydroisoquinoline derivatives have shown promise in inhibiting protein kinases associated with cancer and other diseases.

Antinociceptive Effects

Research indicates that similar compounds have demonstrated antinociceptive (pain-relieving) properties. For instance, studies on tetrahydroisoquinoline derivatives have shown efficacy in reducing pain responses in animal models. The mechanism often involves modulation of the opioid receptors and inhibition of inflammatory mediators.

Antiinflammatory Properties

The compound's anti-inflammatory activity could be attributed to its ability to inhibit pro-inflammatory cytokines and chemokines. Compounds in this class have been shown to reduce inflammation in models of arthritis and other inflammatory diseases.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. Research has highlighted that tetrahydroisoquinoline derivatives can cross the blood-brain barrier and exert neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory responses.

Case Studies

  • Study on Pain Relief : A study involving the administration of related tetrahydroisoquinoline compounds showed a significant reduction in pain scores in rodent models of neuropathic pain. The study suggested that these compounds could serve as a basis for developing new analgesics.
  • Anti-inflammatory Research : In a controlled trial assessing the anti-inflammatory effects of benzamide derivatives, compounds structurally similar to 4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide demonstrated a marked decrease in edema and inflammatory markers in induced models.
  • Neuroprotection : A recent investigation into the neuroprotective properties of tetrahydroisoquinoline derivatives found that these compounds could significantly reduce neuronal death in models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntinociceptiveSignificant reduction in pain scores ,
Anti-inflammatoryDecreased edema and inflammatory markers ,
NeuroprotectiveReduced neuronal death under stress ,

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide likely involves sequential functionalization of the tetrahydroisoquinoline and benzamide moieties.

Key Steps:

  • Tosylation of Tetrahydroisoquinoline:
    The 2-position of the tetrahydroisoquinoline is protected with a tosyl group via reaction with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or NaOH) .

    Tetrahydroisoquinoline+TsClBase2 Tosyl 1 2 3 4 tetrahydroisoquinoline\text{Tetrahydroisoquinoline}+\text{TsCl}\xrightarrow{\text{Base}}\text{2 Tosyl 1 2 3 4 tetrahydroisoquinoline}
  • Benzamide Coupling:
    The 7-amino group of the tosylated tetrahydroisoquinoline reacts with 4-butoxybenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCl) to form the amide bond .

    2 Tosyl 1 2 3 4 tetrahydroisoquinolin 7 amine+4 Butoxybenzoyl chlorideBaseTarget Compound\text{2 Tosyl 1 2 3 4 tetrahydroisoquinolin 7 amine}+\text{4 Butoxybenzoyl chloride}\xrightarrow{\text{Base}}\text{Target Compound}

Table 1: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Hypothetical)
TosylationTsCl, pyridine, 0–25°C, 12h85–90%
Amide Formation4-Butoxybenzoyl chloride, HATU, DIPEA70–75%

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its functional groups:

  • Amide Hydrolysis:
    Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the benzamide bond may hydrolyze to yield 4-butoxybenzoic acid and the 7-amino-tetrahydroisoquinoline derivative .

    Target CompoundHCl H2O4 Butoxybenzoic Acid+2 Tosyl 1 2 3 4 tetrahydroisoquinolin 7 amine\text{Target Compound}\xrightarrow{\text{HCl H}_2\text{O}}\text{4 Butoxybenzoic Acid}+\text{2 Tosyl 1 2 3 4 tetrahydroisoquinolin 7 amine}
  • Tosyl Group Removal:
    The tosyl group can be cleaved using strong acids (e.g., HBr/AcOH) or nucleophiles (e.g., Mg/MeOH), regenerating the secondary amine .

  • Electrophilic Substitution:
    The tetrahydroisoquinoline’s aromatic ring may undergo nitration or halogenation at the 5- or 8-positions under standard electrophilic conditions .

Stability and Degradation

  • Thermal Stability:
    The tosyl group enhances thermal stability, but prolonged heating (>150°C) may lead to decomposition.

  • Photodegradation:
    The benzamide moiety is susceptible to UV-induced cleavage, necessitating storage in opaque containers .

Biological and Pharmacological Relevance

While no direct studies on this compound exist, structurally related benzamides and tetrahydroisoquinolines exhibit:

  • Anticonvulsant Activity: Tosyl-protected tetrahydroisoquinolines show efficacy in seizure models .

  • Kinase Inhibition: Benzamide derivatives are explored as kinase inhibitors due to their hydrogen-bonding capacity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Molecular Properties

Key structural differences among analogs lie in their substituents, which directly impact molecular weight, polarity, and steric effects:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide - 2-Tosyl (C₇H₇SO₂)
- 7-Benzamide (4-butoxy)
C₂₇H₃₀N₂O₃S (estimated) ~470 (estimated) High lipophilicity (butoxy), strong electron-withdrawing tosyl group
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide - 1-Isobutyryl (C₄H₇O)
- 4-tert-Butyl
C₂₄H₃₀N₂O₂ 378.51 Moderate lipophilicity (tert-butyl), acylated amine
4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide - 2-Isobutyryl
- 4-Chloro
C₂₀H₂₁ClN₂O₂ 356.8 Electronegative chlorine, compact structure
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide - 2-Propylsulfonyl
- 4-Trifluoromethoxy
C₂₀H₂₁F₃N₂O₄S 442.5 Sulfonyl group enhances polarity; trifluoromethoxy improves metabolic stability
4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide - 1-Thiophene sulfonyl
- 4-Ethoxy
C₂₂H₂₂N₂O₄S₂ 442.6 Heterocyclic sulfonyl (thiophene), moderate alkoxy chain
Key Observations:
  • Electron Effects: The tosyl group’s strong electron-withdrawing nature may stabilize the tetrahydroisoquinoline core, contrasting with the electron-donating isobutyryl group in or the neutral propylsulfonyl in .
  • Molecular Weight : The target’s estimated molecular weight (~470 g/mol) exceeds most analogs, which may influence bioavailability under Lipinski’s rule of five .

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